REACTION_CXSMILES
|
[O-:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].C(OC([O:14][C:15]1[CH:20]=[CH:19][C:18]([S:21](Cl)(=[O:23])=[O:22])=[CH:17][CH:16]=1)=O)C.C1(S([O-])(=O)=O)C=CC=CC=1.C(OC(OC1C=CC(S([O-])(=O)=O)=CC=1)=O)C.[OH-].[K+]>C(O)C.C1C=CC=CC=1>[O:1]([S:21]([C:18]1[CH:19]=[CH:20][C:15]([OH:14])=[CH:16][CH:17]=1)(=[O:23])=[O:22])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]C1=CC=CC=C1.[Na+]
|
Name
|
|
Quantity
|
0.076 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]C1=CC=CC=C1.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)[O-]
|
Name
|
4-ethoxycarbonyloxybenzene sulfonate
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0.08 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
(0.078 mole) is added in portions to a solution of 20 g
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
the reaction is refluxed until complete
|
Type
|
TEMPERATURE
|
Details
|
The slurry is then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
to give 22.3 g
|
Type
|
WAIT
|
Details
|
After two hours at room temperature
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
the solution is brought to 40° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
of water (pH=10), extracted once with ether
|
Type
|
EXTRACTION
|
Details
|
of concentrated hydrochloric acid and then extracted three times with 200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 15.9 g
|
Type
|
CUSTOM
|
Details
|
(91%) of the phenol as an oil which crystallizes on standing
|
Type
|
CUSTOM
|
Details
|
m.p.=114°-116.5° after recrystallization from xylene
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |